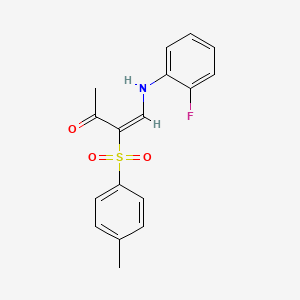

(E)-4-(2-fluoroanilino)-3-(4-methylphenyl)sulfonylbut-3-en-2-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

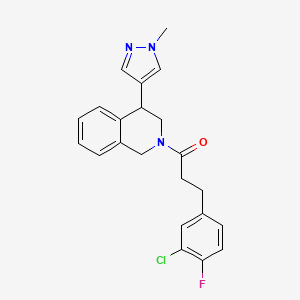

(E)-4-(2-fluoroanilino)-3-(4-methylphenyl)sulfonylbut-3-en-2-one is a useful research compound. Its molecular formula is C17H16FNO3S and its molecular weight is 333.38. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Molecular Structure and Interactions

- Molecular Conformation and Packing : The compound exhibits specific molecular conformations and packing behaviors. The planar phenyl groups are twisted relative to the prop-2-en-1-one group, showing the molecule's structural characteristics. The crystal packing is notably stabilized by intermolecular hydrogen bonding, which is crucial for the molecule's stability and interactions (Butcher et al., 2007).

- Molecular Modification and Activity : The compound's structural modifications, such as the introduction of certain substituents, lead to changes in its activity, particularly in terms of antiandrogen activity. This highlights the molecule's potential applications in treating androgen-responsive conditions (Tucker et al., 1988).

Synthesis and Chemical Reactions

- One-Pot Synthesis and Isomerization : The compound can be synthesized via a one-pot method involving methallylsilanes and SO2. It's notable that SO2 can induce isomerization from (Z) to (E) at low temperatures, showcasing a method to manipulate the molecular structure without significant degradation (Dubbaka & Vogel, 2005).

- Stereoselective Oxirane Formation : The reaction of diazomethane with the compound leads to stereoselective formation of oxirane, indicating its potential in creating specific stereoisomers for targeted applications. This process also hints at the compound's versatile reactivity and utility in synthetic chemistry (Bravo et al., 1994).

- High-Pressure Cycloaddition Reactions : The compound undergoes regioselective cycloaddition reactions under high pressure, highlighting its potential in synthetic pathways, especially in forming cyclic structures with varied substituents (Aben et al., 2003).

Functionalization and Applications

- Polymer Electrolyte Functionalization : The compound can be functionalized into guanidinium-functionalized polymer electrolytes, indicating its utility in creating specific materials, possibly for applications in energy storage or other electrochemical devices (Kim et al., 2011).

- Molecular Docking and Antimicrobial Activity : The compound and its derivatives have been studied for antimicrobial activity and molecular docking, suggesting its potential in drug development and understanding biological interactions at the molecular level (Janakiramudu et al., 2017).

Material Properties and Characterization

- Crystal Growth and Characterization : The compound has been subjected to crystal growth and characterization processes, providing insights into its material properties and potential applications in material science and engineering (Meenatchi et al., 2015).

Propriétés

IUPAC Name |

(E)-4-(2-fluoroanilino)-3-(4-methylphenyl)sulfonylbut-3-en-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16FNO3S/c1-12-7-9-14(10-8-12)23(21,22)17(13(2)20)11-19-16-6-4-3-5-15(16)18/h3-11,19H,1-2H3/b17-11+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUQIQQLUWGNDLN-GZTJUZNOSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)C(=CNC2=CC=CC=C2F)C(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)S(=O)(=O)/C(=C/NC2=CC=CC=C2F)/C(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16FNO3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-[(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)methyl]-2-hydroxy-3-methylbenzoic acid](/img/structure/B2410922.png)

![3-{[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]oxy}-2-butanone](/img/structure/B2410923.png)

![4-[5-[(E)-(3-cyclohexyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]furan-2-yl]benzenesulfonamide](/img/structure/B2410929.png)

![N-mesityl-2-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2410930.png)

![2-(6-(Dimethylamino)pyrimidin-4-yl)-2-azaspiro[4.5]decane-4-carboxylic acid](/img/structure/B2410934.png)

![Ethyl 2-[(5-{[(cyclohexylamino)carbonyl]amino}-1,3,4-thiadiazol-2-yl)sulfanyl]acetate](/img/structure/B2410938.png)